
Dimethyl cyclohexylboronate
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Overview
Description
Dimethyl cyclohexylboronate is a useful research compound. Its molecular formula is C8H17BO2 and its molecular weight is 156.03 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dimethyl cyclohexylboronate, and how can purity be validated?
- Methodology : Synthesis typically involves transesterification or direct boronate ester formation under anhydrous conditions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structural integrity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess chemical purity (>95%), and elemental analysis for boron content .
- Reproducibility : Detailed experimental protocols (solvents, catalysts, reaction times) must be documented in the main text or supplementary materials to enable replication .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor hydrolytic stability via ¹¹B NMR in protic solvents (e.g., water/methanol mixtures) over time .
Q. What analytical techniques are critical for identifying impurities in this compound?
- Methodology : Use mass spectrometry (MS) coupled with GC or HPLC to detect low-abundance byproducts. Compare retention times and fragmentation patterns against known boronate derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) and transition-state geometries. Validate predictions experimentally by comparing catalytic activity with sterically similar boronate esters .
- Data Interpretation : Correlate computational results with kinetic data (e.g., reaction rates measured via in situ IR spectroscopy) .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodology : Replicate solubility measurements using standardized protocols (e.g., IUPAC-recommended shake-flask method). Account for variables like temperature, solvent purity, and equilibration time. Cross-validate with alternative techniques (e.g., isothermal titration calorimetry) .
- Error Analysis : Quantify uncertainties using error propagation models and report confidence intervals .
Q. How does steric hindrance in this compound influence its selectivity in Suzuki-Miyaura couplings?
- Experimental Design : Compare coupling yields with ortho-substituted aryl halides versus less hindered substrates. Use X-ray crystallography or NOESY NMR to analyze spatial constraints in the boronate structure .
- Contradiction Management : Address discrepancies in literature by testing under identical conditions (catalyst loading, solvent, base) and publishing raw data in supplementary materials .
Q. Data Presentation and Reproducibility Guidelines
Q. What criteria determine whether experimental data should be included in the main text versus supplementary materials?
- Guidelines : Include key characterization data (NMR, purity) for up to five compounds in the main text. Provide extensive datasets (e.g., full kinetic profiles, computational outputs) in supplementary files with descriptive titles and hyperlinks .
Q. How should researchers address irreproducible results in this compound-mediated reactions?
Properties
CAS No. |
37981-94-5 |
---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
cyclohexyl(dimethoxy)borane |
InChI |
InChI=1S/C8H17BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
UNGRQXLGDMMKPQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCC1)(OC)OC |
Origin of Product |
United States |
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